![molecular formula C10H14O2 B1429571 [4-(2-Methoxyethyl)phenyl]methanol CAS No. 886531-77-7](/img/structure/B1429571.png)
[4-(2-Methoxyethyl)phenyl]methanol
Overview
Description
“[4-(2-Methoxyethyl)phenyl]methanol” is an organic compound with the molecular formula C10H14O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “[4-(2-Methoxyethyl)phenyl]methanol” can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone . This is followed by a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst .Molecular Structure Analysis
The molecular structure of “[4-(2-Methoxyethyl)phenyl]methanol” is represented by the InChI code: 1S/C10H14O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,11H,6-8H2,1H3 .Chemical Reactions Analysis
“[4-(2-Methoxyethyl)phenyl]methanol” can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene .Physical And Chemical Properties Analysis
“[4-(2-Methoxyethyl)phenyl]methanol” has a molecular weight of 166.22 . It has a predicted density of 1.045±0.06 g/cm3 and a predicted boiling point of 261.6±20.0 °C .Scientific Research Applications
Organic Synthesis Enhancements
Enhanced Enantioselectivity through Chirality Memory
A study demonstrated that the electrochemical oxidation of an N-acylated serine derivative in methanol yielded an optically active methoxylated compound with significant enantioselectivity. This process benefits from the bulky o-phenyl benzoyl N-protecting group, suggesting a potential application in asymmetric synthesis and chiral drug development (Wanyoike et al., 2002).
Surface Site Probing in Catalysis
Methanol as a Probe for Surface Sites
The adsorption and desorption of methanol on ceria nanocrystals with defined surface planes were used to study the nature of surface sites on metal oxide catalysts. This approach has implications for catalysis, particularly in enhancing the understanding of surface reactions and catalyst design (Wu et al., 2012).
Material Science and Membrane Technology
Proton Exchange Membranes for Fuel Cells
Research into poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains showed that copolymers containing methoxyphenyl groups exhibited high proton conductivities and low methanol permeabilities. These findings are crucial for the development of more efficient and durable fuel cell membranes (Wang et al., 2012).
Anticancer Research
Apoptosis Induction in Cancer Cells
A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone highlighted its potential in anticancer therapy. The compound induced cell cycle arrest, apoptosis, and inhibited tubulin polymerization in leukemia cells, demonstrating a novel mechanism for cancer treatment (Magalhães et al., 2013).
Photoreactor and Actinometry Applications
Quantum Yield Measurement in Photoreactors
The photolysis of H2O2 in the presence of methanol was utilized to measure the quantum yield of *OH radicals, providing a method for actinometry in UV photoreactors. This technique aids in the calibration and efficiency measurement of photoreactors used in environmental and chemical processes (Goldstein et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[4-(2-methoxyethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXFACJFHQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyethyl)phenyl]methanol | |
CAS RN |
886531-77-7 | |
| Record name | [4-(2-methoxyethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
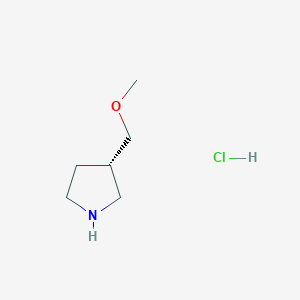
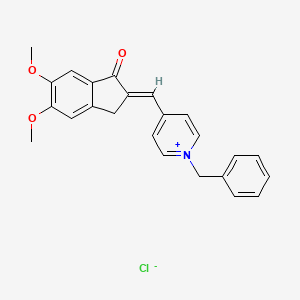
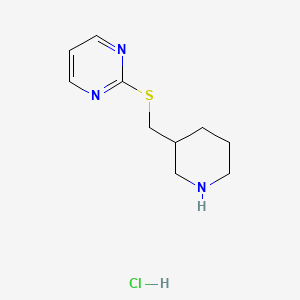
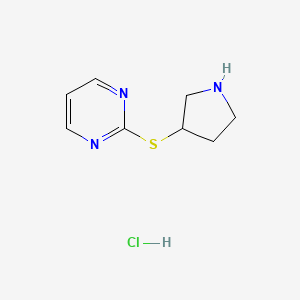
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
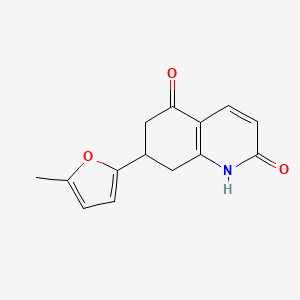
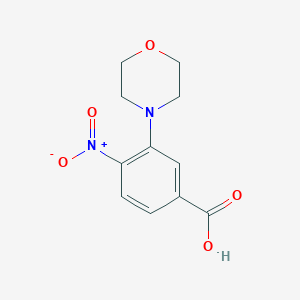
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)